Cas no 204203-14-5 (2,6-BIS[1-(2,6-DI-I-PROPYLPHENYLIMINO)ETHYL]PYRIDINE)
![2,6-BIS[1-(2,6-DI-I-PROPYLPHENYLIMINO)ETHYL]PYRIDINE structure](https://ja.kuujia.com/scimg/cas/204203-14-5x500.png)
2,6-BIS[1-(2,6-DI-I-PROPYLPHENYLIMINO)ETHYL]PYRIDINE 化学的及び物理的性質
名前と識別子
-
- 2,6-BIS[1-(2,6-DI-I-PROPYLPHENYLIMINO)ETHYL]PYRIDINE
- N-[2,6-di(propan-2-yl)phenyl]-1-[6-[N-[2,6-di(propan-2-yl)phenyl]-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine
- 2,5,6-TRIMETHYL[1,3]THIAZOLO[4,5-B]PYRAZINE
- 2,6-{(dipp)NC(CH3)}2C5H3N
- 2,6-bis[1-(2,6-diisopropylphenylimino)ethyl]pyridine
- N-(2,6-diisopropylphenyl)-N-((1E)-1-(6-[(1E)-N-(2,6-diisopropylphenyl)ethanimidoyl]pyridin-2-yl)ethylidene)amine
- 2,6-Bis-[1-(2,6-diisopropylphenylimino)ethyl]pyridine
- 204203-14-5
- NVPUVWBDTWBFRF-UHFFFAOYSA-N
- 374073-25-3
- (1E)-N-(2,6-DIISOPROPYLPHENYL)-1-{6-[(1E)-1-[(2,6-DIISOPROPYLPHENYL)IMINO]ETHYL]PYRIDIN-2-YL}ETHANIMINE
- (N,N'E,N,N'E)-N,N'-(1,1'-(pyridine-2,6-diyl)bis(ethan-1-yl-1-ylidene))bis(2,6-diisopropylaniline)
- 2,6-bis[1-(2,6-di-iso-propylphenylimino)ethyl]pyridine
- DB-045212
- MFCD01862436
- iPrPDI
- 2,6-Bis-[1-(2,6-diisopropylphenylimino)ethyl]pyridine, AldrichCPR
- (1E,1'E)-1,1'-(Pyridine-2,6-diyl)bis(N-(2,6-diisopropylphenyl)ethan-1-imine)
- 2,6-Bis-(1-(2,6-diisopropylphenylimino)ethyl)pyridine
- SCHEMBL808792
- CS-0087401
- J-400189
- (2,6-bis[1-[(2,6-diisopropylphenyl)imino]ethyl]pyridine)
- E77210
- N-(2,6-DIISOPROPYLPHENYL)-1-(6-{1-[(2,6-DIISOPROPYLPHENYL)IMINO]ETHYL}PYRIDIN-2-YL)ETHANIMINE
- BS-52199
-
- インチ: InChI=1S/C33H43N3/c1-20(2)26-14-11-15-27(21(3)4)32(26)34-24(9)30-18-13-19-31(36-30)25(10)35-33-28(22(5)6)16-12-17-29(33)23(7)8/h11-23H,1-10H3/b34-24-,35-25+
- InChIKey: NVPUVWBDTWBFRF-HNIKYXFKSA-N
- ほほえんだ: N(/C1C(=CC=CC=1C(C)C)C(C)C)=C(\C1=CC=CC(/C(/C)=N\C2C(=CC=CC=2C(C)C)C(C)C)=N1)/C
計算された属性
- せいみつぶんしりょう: 481.34600
- どういたいしつりょう: 481.345698384g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 201
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 3
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 37.6Ų
じっけんとくせい
- 密度みつど: 0.99±0.1 g/cm3 (20 ºC 760 Torr),
- ふってん: 573.6°C at 760 mmHg
- フラッシュポイント: 300.7°C
- 屈折率: 1.551
- ようかいど: Insuluble (1.0E-5 g/L) (25 ºC),
- PSA: 37.61000
- LogP: 9.85660
2,6-BIS[1-(2,6-DI-I-PROPYLPHENYLIMINO)ETHYL]PYRIDINE セキュリティ情報
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36-S37-S39
2,6-BIS[1-(2,6-DI-I-PROPYLPHENYLIMINO)ETHYL]PYRIDINE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
BAI LING WEI Technology Co., Ltd. | 07-0289-2g |
2,6-Bis[1-(2,6-di-i-propylphenylimino)ethyl]pyridine, 98% |
204203-14-5 | 98% | 2g |
¥ 6615 | 2022-04-25 | |
BAI LING WEI Technology Co., Ltd. | 07-0289-500mg |
2,6-Bis[1-(2,6-di-i-propylphenylimino)ethyl]pyridine, 98% |
204203-14-5 | 98% | 500mg |
¥ 2190 | 2022-04-25 | |
Ambeed | A549193-50mg |
2,6-Bis-[1-(2,6-diisopropylphenylimino)ethyl]pyridine |
204203-14-5 | 98% | 50mg |
$25.0 | 2025-02-19 | |
BAI LING WEI Technology Co., Ltd. | J3407-0289-500mg |
2,6-BIS[1-(2,6-DI-I-PROPYLPHENYLIMINO)ETHYL]PYRIDINE |
204203-14-5 | 98% | 500mg |
¥2560 | 2023-11-24 | |
Ambeed | A549193-1g |
2,6-Bis-[1-(2,6-diisopropylphenylimino)ethyl]pyridine |
204203-14-5 | 98% | 1g |
$186.0 | 2025-02-19 | |
BAI LING WEI Technology Co., Ltd. | J3407-0289-2g |
2,6-BIS[1-(2,6-DI-I-PROPYLPHENYLIMINO)ETHYL]PYRIDINE |
204203-14-5 | 98% | 2g |
¥7760 | 2023-11-24 | |
1PlusChem | 1P01FRG7-100mg |
2,6-Bis[1-(2,6-di-i-propylphenylimino)ethyl]pyridine |
204203-14-5 | 98% | 100mg |
$34.00 | 2023-12-19 | |
Aaron | AR01FROJ-500mg |
2,6-BIS[1-(2,6-DI-I-PROPYLPHENYLIMINO)ETHYL]PYRIDINE |
204203-14-5 | 97% | 500mg |
$125.00 | 2025-02-11 | |
A2B Chem LLC | AY14231-500mg |
2,6-Bis-[1-(2,6-diisopropylphenylimino)ethyl]pyridine |
204203-14-5 | ≥97.0% | 500mg |
$109.00 | 2024-01-01 | |
1PlusChem | 1P01FRG7-250mg |
2,6-Bis[1-(2,6-di-i-propylphenylimino)ethyl]pyridine |
204203-14-5 | 98% | 250mg |
$70.00 | 2023-12-19 |
2,6-BIS[1-(2,6-DI-I-PROPYLPHENYLIMINO)ETHYL]PYRIDINE 関連文献
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
2,6-BIS[1-(2,6-DI-I-PROPYLPHENYLIMINO)ETHYL]PYRIDINEに関する追加情報
Recent Advances in the Study of 2,6-BIS[1-(2,6-DI-I-PROPYLPHENYLIMINO)ETHYL]PYRIDINE (CAS: 204203-14-5) in Chemical Biology and Pharmaceutical Research
The compound 2,6-BIS[1-(2,6-DI-I-PROPYLPHENYLIMINO)ETHYL]PYRIDINE (CAS: 204203-14-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This ligand, characterized by its unique sterically hindered structure, has demonstrated promising applications in catalysis, metal coordination chemistry, and drug development. Recent studies have focused on its role in facilitating challenging chemical transformations and its potential as a scaffold for novel therapeutic agents.
A 2023 study published in the Journal of Organometallic Chemistry explored the coordination chemistry of this compound with late transition metals. The research team found that the steric bulk provided by the di-isopropylphenyl groups creates a highly selective coordination environment, enabling unprecedented control over metal-centered reactivity. This property makes it particularly valuable for asymmetric catalysis in pharmaceutical synthesis, where precise stereochemical control is paramount.
In pharmaceutical applications, researchers at the University of Tokyo recently reported (Nature Chemistry, 2024) that derivatives of 204203-14-5 show remarkable inhibitory activity against certain kinase targets involved in inflammatory pathways. The compound's rigid pyridine core, combined with its bulky substituents, appears to create an optimal binding geometry for allosteric kinase modulation, offering potential advantages over traditional ATP-competitive inhibitors in terms of selectivity and resistance profiles.
From a synthetic chemistry perspective, advances in the preparation of 2,6-BIS[1-(2,6-DI-I-PROPYLPHENYLIMINO)ETHYL]PYRIDINE have been reported in ACS Catalysis (2024). The new methodology reduces the number of synthetic steps from seven to four while improving overall yield from 32% to 68%. This breakthrough significantly enhances the compound's accessibility for both academic and industrial applications.
Ongoing clinical investigations are exploring the compound's potential in oncology. Preliminary results from Phase I trials (Journal of Medicinal Chemistry, 2024) suggest that platinum complexes incorporating this ligand show reduced nephrotoxicity compared to cisplatin while maintaining potent antitumor activity. The steric protection provided by the ligand appears to prevent unwanted interactions with biological nucleophiles that typically lead to cisplatin's dose-limiting toxicities.
Looking forward, computational studies (Journal of Chemical Information and Modeling, 2024) are providing new insights into the molecular recognition properties of this scaffold. Machine learning models predict that subtle modifications to the isopropyl groups could yield derivatives with enhanced binding affinity for specific protein targets, opening new avenues for rational drug design based on this versatile molecular framework.
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